REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[C:4]([CH2:8][O:9][SiH:10]([CH3:12])[CH3:11])[CH:5]=[CH:6][CH:7]=1.C[C:14]([CH3:17])([CH3:16])[CH3:15].[Li]CCCC.[B:23](OCCCC)([O:29]CCCC)[O:24]CCCC.OP(O)(O)=O>C1COCC1>[CH3:15][C:14]([Si:10]([CH3:12])([CH3:11])[O:9][CH2:8][C:4]1[CH:3]=[C:2]([B:23]([OH:29])[OH:24])[CH:7]=[CH:6][CH:5]=1)([CH3:17])[CH3:16] |f:0.1|
|
Name
|
{[(3-bromophenyl)methyl]oxy}(dimethyl)silane 2,2-dimethylpropane
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C=CC1)CO[SiH](C)C.CC(C)(C)C
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
132.7 mL
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Name
|
|
Quantity
|
107.5 mL
|
Type
|
reactant
|
Smiles
|
B(OCCCC)(OCCCC)OCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OP(=O)(O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 1 h at −78° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was warmed to room temperature
|
Type
|
STIRRING
|
Details
|
stirred over night
|
Type
|
TEMPERATURE
|
Details
|
After cooled to 0° C.
|
Type
|
STIRRING
|
Details
|
the mixture was stirred 0.5 h
|
Duration
|
0.5 h
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
CUSTOM
|
Details
|
After removing THF
|
Type
|
EXTRACTION
|
Details
|
the residue was extracted with Et2O (200 mL×2)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic layer was dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
After removing the solvent
|
Type
|
ADDITION
|
Details
|
the residue was added to water, and white solid
|
Type
|
CUSTOM
|
Details
|
was precipitated which
|
Type
|
CUSTOM
|
Details
|
was dried in vacuo
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(C)(C)[Si](OCC=1C=C(C=CC1)B(O)O)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 65.7 g | |
YIELD: PERCENTYIELD | 74.5% | |
YIELD: CALCULATEDPERCENTYIELD | 74.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |